D-Alanine ethyl ester hydrochloride

Stereochemistry Immuno-oncology Phosphoantigen prodrug

This chiral building block provides D-configuration integrity critical for peptidomimetic drug candidates and antimicrobial peptides. The ethyl ester protecting group enables selective amino-terminal coupling with 4–15× faster enzymatic cleavage than amide analogs, making it ideal for controlled-release prodrug constructs. The non-interchangeable D-stereochemistry ensures reliable SAR outcomes, validated by differential T-cell stimulation potency in phosphonamidate probe studies.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 6331-09-5
Cat. No. B556077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine ethyl ester hydrochloride
CAS6331-09-5
SynonymsH-ASP(OBZL)-OBZLHCL; 6327-59-9; H-D-Asp(OBzl)-OBzl.HCl; H-D-Asp(OBzl)-OBzl?HCl; MolPort-023-331-009; AKOS016003039; AK-81233; AK170206; 174457-99-9
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
InChIKeyJCXLZWMDXJFOOI-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine Ethyl Ester Hydrochloride (CAS 6331-09-5) – Chiral Amino Acid Derivative for Enantioselective Synthesis


D-Alanine ethyl ester hydrochloride (CAS 6331-09-5), also designated as (R)-ethyl 2-aminopropionate hydrochloride or H-D-Ala-OEt·HCl, is a chiral amino acid derivative with a molecular weight of 153.61 g/mol and molecular formula C₅H₁₁NO₂·HCl [1]. As the ethyl ester hydrochloride salt of D-alanine, this compound serves as a protected chiral building block for peptide synthesis and as an intermediate in the preparation of enantiomerically pure pharmaceutical agents . The ester modification confers increased lipophilicity relative to the free amino acid, thereby enhancing membrane permeability in biochemical transport studies .

Why D-Alanine Ethyl Ester Hydrochloride Cannot Be Replaced by Racemic or L-Enantiomer Analogs


Substitution of D-alanine ethyl ester hydrochloride with its L-enantiomer (CAS 768-90-1), racemic DL-mixture (CAS 617-27-6), or other alkyl ester derivatives introduces distinct stereochemical and physicochemical properties that fundamentally alter downstream outcomes. The D-configuration is not interchangeable with the L-form in chiral environments, particularly in biological systems where stereospecific recognition governs activity. Direct experimental evidence demonstrates that phosphonamidate derivatives synthesized from L-alanine ethyl ester stimulate Vγ9 Vδ2 T cells at lower concentrations than those derived from D-alanine ethyl ester, establishing that stereochemistry materially impacts bioactivity [1]. Furthermore, the ethyl ester moiety confers hydrolysis kinetics distinct from both the free amino acid and methyl ester analogs, with ester substrates demonstrating 4- to 15-fold faster enzymatic cleavage than corresponding amide bonds in model systems [2]. These stereochemical and kinetic distinctions render simple analog substitution scientifically invalid for applications requiring defined chirality and predictable reactivity.

Quantitative Differentiation Evidence for D-Alanine Ethyl Ester Hydrochloride (CAS 6331-09-5) vs. Closest Analogs


Enantiomer-Specific Bioactivity: D-Ala-OEt vs. L-Ala-OEt in Phosphonamidate Prodrug Potency

In a head-to-head comparison of stereoisomeric alanyl phosphonamidates, derivatives prepared from L-alanine ethyl ester stimulated Vγ9 Vδ2 T cells at lower concentrations than those derived from D-alanine ethyl ester, which required higher concentrations for comparable stimulation [1]. Both D- and L-derived diastereomers exhibited greater activity than the charged phosphoantigen HMBPP baseline [1].

Stereochemistry Immuno-oncology Phosphoantigen prodrug

Ester vs. Amide Bond Hydrolysis Kinetics: Rationale for D-Ala-OEt Selection Over D-Alanine

The ester substrate diacetyl-L-lysyl-D-alanyl-D-lactic acid was hydrolyzed faster than the peptide analog diacetyl-L-lysyl-D-alanyl-D-alanine by D-alanine carboxypeptidases from Bacillus subtilis (15-fold) and Escherichia coli (4-fold) [1]. The catalytic efficiency (Vmax/Km) was enhanced 19- to 147-fold for the ester substrate across all three enzymes tested [1].

Enzymatic hydrolysis Carboxypeptidase Ester prodrug kinetics

Enantiomeric Purity and Physical Characterization: D-Ala-OEt·HCl vs. DL-Racemate

Commercially available D-alanine ethyl ester hydrochloride (CAS 6331-09-5) is supplied at ≥98% purity (NMR) or ≥99% purity (HPLC) with specific optical rotation [α]²⁰ᴅ = -2 ± 2° (c = 5 in water) [1]. The melting point range for the D-enantiomer is reported as 76-78°C or 78-83°C , which differs from the DL-racemate (CAS 617-27-6) melting point of 85-87°C [2].

Chiral purity Quality control Procurement specification

Storage Stability and Solution Shelf-Life Specifications for Procurement Planning

According to vendor technical datasheets, D-alanine ethyl ester hydrochloride in lyophilized powder form is stable for 36 months when stored at -20°C under desiccated conditions [1]. In solution form, stability is limited to approximately 1 month at -20°C, with aliquoting recommended to avoid multiple freeze-thaw cycles [1].

Stability Storage conditions Inventory management

Defined Research and Industrial Use Cases for D-Alanine Ethyl Ester Hydrochloride (CAS 6331-09-5)


Chiral Building Block for Enantioselective Peptide Synthesis

D-Alanine ethyl ester hydrochloride serves as a protected D-alanine equivalent in solution-phase and solid-phase peptide synthesis, where the ethyl ester protecting group enables selective coupling at the amino terminus while preventing undesired reactions at the carboxyl group. The defined D-configuration ensures incorporation of the non-natural D-amino acid stereochemistry required for peptidomimetic drug candidates and antimicrobial peptides .

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

As demonstrated in the phosphonamidate butyrophilin ligand study, D-alanine ethyl ester enables direct comparison with L-alanine ethyl ester in the synthesis of stereoisomeric probe compounds. The observed differences in T cell stimulation potency between D- and L-derived diastereomers validate the use of this compound as a stereochemical control in SAR campaigns where chirality is a critical variable [1].

Intermediate for D-Alanine-Containing Prodrug Development

The ethyl ester modification in D-alanine ethyl ester hydrochloride provides a hydrolytically labile protecting group that can be cleaved enzymatically or chemically to release the parent D-alanine. Given the established kinetic advantage of ester hydrolysis over amide hydrolysis (4- to 15-fold rate acceleration in carboxypeptidase systems), this compound is strategically positioned for use in prodrug constructs where controlled release of D-alanine is therapeutically desirable [2].

Quality Control Reference Standard for Chiral Purity Assessment

With defined physical constants including melting point (76-83°C) and specific optical rotation ([α]²⁰ᴅ = -2 ± 2°), D-alanine ethyl ester hydrochloride can be utilized as a reference standard in analytical method development for chiral HPLC and polarimetric determination of enantiomeric purity in D-alanine derivative manufacturing [3].

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